N‑Methylation Increases Lipophilicity: LogP Comparison with the Des‑Methyl Analog
The N‑methyl group in the target compound raises its computed partition coefficient (XLogP3‑AA) to 1.4, compared with a LogP of 0.76 for the des‑methyl analog 2‑[(5‑bromofuran‑2‑yl)formamido]acetic acid [1]. This difference of 0.64 log units corresponds to approximately 4.4‑fold higher lipophilicity for the target compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.4 |
| Comparator Or Baseline | 2‑[(5‑Bromofuran‑2‑yl)formamido]acetic acid (CAS 327043‑28‑7): LogP = 0.76 (XLogP3) or 0.8565 (vendor‑reported) |
| Quantified Difference | ΔLogP ≈ +0.64 (4.4‑fold more lipophilic) |
| Conditions | Computed by XLogP3 (PubChem) and vendor‑reported LogP (Leyan) for the comparator |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, which is critical for intracellular target engagement and oral bioavailability in drug discovery programs.
- [1] PubChem Compound Summary for CID 16790310, 2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid. View Source
